molecular formula C8H7BrN2 B8056746 3-(Aminomethyl)-4-bromobenzonitrile

3-(Aminomethyl)-4-bromobenzonitrile

Cat. No.: B8056746
M. Wt: 211.06 g/mol
InChI Key: CXGLMRLIJWZMFG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-bromobenzonitrile is an organic compound characterized by the presence of an aminomethyl group (-CH2-NH2) attached to a bromobenzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-bromobenzonitrile typically involves the following steps:

  • Bromination: Starting with 3-aminomethylbenzonitrile, bromination is performed using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) to introduce the bromo group at the 4-position.

  • Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale bromination processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is common to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-bromobenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The nitrile group can be reduced to form a primary amine.

  • Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-bromobenzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: Its derivatives may have potential as pharmaceutical intermediates in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-bromobenzonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its amino and bromo groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

  • 4-Bromobenzonitrile: Similar but lacks the aminomethyl group.

  • 3-Aminobenzonitrile: Similar but lacks the bromo group.

Properties

IUPAC Name

3-(aminomethyl)-4-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGLMRLIJWZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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